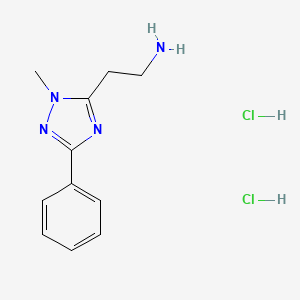

Dihidrocloruro de 2-(1-metil-3-fenil-1H-1,2,4-triazol-5-il)etan-1-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N4 and its molecular weight is 275.18. The purity is usually 95%.

BenchChem offers high-quality 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamida, el antibiótico cefalosporínico de amplio espectro cefatrizina, un fármaco anticancerígeno carboxiamidotriazol y el antibiótico β β -lactámico tazobactam .

Síntesis orgánica

Los 1,2,3-triazoles se utilizan ampliamente en la síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .

Química de polímeros

En el campo de la química de polímeros, los 1,2,3-triazoles se utilizan debido a su fuerte momento dipolar (4,8–5,6 Debye) y su capacidad de formación de enlaces de hidrógeno .

Química supramolecular

Los 1,2,3-triazoles se utilizan en química supramolecular. Estructuralmente se asemejan al enlace amida, imitando un enlace amida E o Z .

Bioconjugación

Los 1,2,3-triazoles se utilizan en bioconjugación, una estrategia química que une dos biomoléculas .

Biología química

En el campo de la biología química, los 1,2,3-triazoles se utilizan debido a su capacidad para participar en la formación de enlaces de hidrógeno y su participación activa en las interacciones dipolo-dipolo y π-apilamiento .

Imágenes fluorescentes

Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Tienen una actividad quelante significativa debido a la presencia de electrones desapareados en el átomo de nitrógeno, lo que también mejora su espectro biológico .

Ciencia de materiales

En ciencia de materiales, los 1,2,3-triazoles se utilizan debido a su estabilidad frente a la degradación metabólica .

Mecanismo De Acción

Target of Action

It is known that triazole derivatives often interact with various biological targets . The specific targets and their roles would need to be determined through further experimental studies.

Mode of Action

It is known that triazole derivatives can actively contribute to binding to the active site of enzymes . The specific interactions between this compound and its targets, and any resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

It is known that triazole derivatives can have various biological activities . The specific pathways and their downstream effects would need to be determined through further experimental studies.

Result of Action

It is known that triazole derivatives can have various biological activities . The specific effects of this compound’s action would need to be determined through further experimental studies.

Análisis Bioquímico

Biochemical Properties

The 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . It interacts with a variety of enzymes and receptors, showing versatile biological activities .

Cellular Effects

The cytotoxic activities of triazole derivatives, including 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride, have been evaluated against various human cancer cell lines . These compounds have shown promising cytotoxic activity and selectivity against normal and cancerous cell lines .

Molecular Mechanism

In the molecular mechanism of action, the nitrogen atoms of the 1,2,4-triazole ring in 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Temporal Effects in Laboratory Settings

They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Dosage Effects in Animal Models

Triazole derivatives have been studied for their effects in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, indicating their involvement in various metabolic pathways .

Transport and Distribution

Due to their ability to form hydrogen bonds, triazole compounds can interact with various biomolecules, potentially affecting their transport and distribution .

Subcellular Localization

The ability of triazole compounds to interact with various biomolecules suggests that they may be localized to specific compartments or organelles depending on these interactions .

Propiedades

IUPAC Name |

2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.2ClH/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9;;/h2-6H,7-8,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLAZAAKEQGJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)

![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)

![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)

![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)

![Methyl 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)benzoate](/img/structure/B2480862.png)

![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)

![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)